2-(5-Hydroxypyridin-2-yl)acetonitrile
Description
EAS: Halogenation or nitration at the C-4 or C-6 positions.
NAS: Displacement of a pre-installed halogen at an activated position with various nucleophiles.
Cross-Coupling: Suzuki, Sonogashira, and other cross-coupling reactions on halogenated derivatives to append aryl, alkyl, or alkynyl groups.
By combining these strategies, a vast chemical space can be explored, starting from the core scaffold of 2-(5-hydroxypyridin-2-yl)acetonitrile.
Table 2: Examples of Derivatization Strategies and Potential Analogues This table is interactive. You can sort and filter the data.
| Functional Group Targeted | Reaction Type | Reagents (Example) | Resulting Functional Group | Analogue Class |
|---|---|---|---|---|
| 5-Hydroxyl | Etherification | CH₃I, K₂CO₃ | Methoxy (B1213986) | 2-(5-Methoxypyridin-2-yl)acetonitrile |
| 5-Hydroxyl | Esterification | Acetic Anhydride | Acetoxy | 2-(2-(cyanomethyl)pyridin-5-yl) acetate |
| Acetonitrile (B52724) | Hydrolysis | H₂SO₄, H₂O | Carboxylic Acid | 2-(5-Hydroxypyridin-2-yl)acetic acid |
| Acetonitrile | Reduction | LiAlH₄ | Primary Amine | 2-(5-Hydroxypyridin-2-yl)ethanamine |
| Pyridine (B92270) Ring (C-4/C-6) | EAS - Bromination | Br₂, Acetic Acid | Bromo | 2-(4-Bromo-5-hydroxypyridin-2-yl)acetonitrile |
| Halogenated Ring (C-4) | NAS | Piperidine | Piperidinyl | 2-(5-Hydroxy-4-(piperidin-1-yl)pyridin-2-yl)acetonitrile |
| Halogenated Ring (C-6) | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Phenyl | 2-(5-Hydroxy-6-phenylpyridin-2-yl)acetonitrile |
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-(5-hydroxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-4-3-6-1-2-7(10)5-9-6/h1-2,5,10H,3H2 |
InChI Key |
MUMAFHDKGMPTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)CC#N |
Origin of Product |
United States |
Modification of the Hydroxyl Group:
Etherification: The phenolic hydroxyl group can be readily converted into ethers (e.g., methyl, ethyl, benzyl (B1604629) ethers) using Williamson ether synthesis (alkyl halide and base) or other alkylating agents.
Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters, which can serve as prodrugs or modify the compound's physicochemical properties.
O-Arylation: Ullmann condensation or Buchwald-Hartwig O-arylation can be used to form diaryl ethers.
Transformation of the Nitrile Group:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group affords the corresponding carboxylic acid, 2-(5-hydroxypyridin-2-yl)acetic acid. This acid can be further derivatized to esters, amides, or other carboxylic acid derivatives.
Reduction: The nitrile can be reduced to a primary amine, 2-(5-hydroxypyridin-2-yl)ethanamine, using reducing agents like LiAlH₄ or catalytic hydrogenation. This amine provides a new point for diversification, for example, through amide or sulfonamide formation.
Cyclization: The nitrile group can participate in cyclization reactions with adjacent functionalities to form fused heterocyclic rings.
Computational and Theoretical Investigations of 2 5 Hydroxypyridin 2 Yl Acetonitrile
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule like 2-(5-Hydroxypyridin-2-yl)acetonitrile at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed insights into molecular structure, stability, and reactivity. For a molecule with the structural complexity of this compound, methods such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), would typically be employed to balance computational cost and accuracy.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
Analysis of the electronic structure provides a foundational understanding of a molecule's behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich hydroxypyridine ring, while the LUMO may be distributed across the pyridine (B92270) ring and the electron-withdrawing acetonitrile (B52724) group. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out potential reaction pathways for this compound. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis allows for the determination of activation energies, which are key to predicting reaction rates. For instance, the hydrolysis of the nitrile group or electrophilic substitution on the pyridine ring could be investigated. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights that are often difficult to obtain experimentally.
Tautomeric Equilibrium Studies (e.g., 2-Hydroxypyridine (B17775)/2-Pyridone Tautomerism)
The 2-hydroxypyridine moiety of the target molecule can exist in equilibrium with its 2-pyridone tautomer. The position of this equilibrium is highly sensitive to the molecular environment and the nature of substituents. Quantum chemical calculations can accurately predict the relative stabilities of these tautomers in both the gas phase and in solution. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be determined. It is generally observed that the 2-pyridone form is favored in polar solvents, while the 2-hydroxypyridine form can be more stable in the gas phase or nonpolar solvents. The presence of the acetonitrile group at the 2-position would also influence this equilibrium, and computational studies would be essential to quantify this effect.
Table 2: Hypothetical Relative Energies of Tautomers of this compound
| Tautomer | Solvent | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Hydroxypyridine | Gas Phase | 0.0 (Reference) |
| Pyridone | Gas Phase | +1.5 |
| Hydroxypyridine | Water | +2.0 |
| Pyridone | Water | 0.0 (Reference) |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
Solvent Effects on Molecular Conformation and Electronic Properties
The properties of this compound can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by representing it as a continuous dielectric medium. These calculations can reveal how the solvent affects the molecule's conformational preferences, the tautomeric equilibrium, and its electronic properties like the dipole moment and the HOMO-LUMO gap. For example, in a polar solvent, conformations that have a larger dipole moment would be stabilized.
Analysis of Intermolecular and Supramolecular Interactions
The way this compound interacts with itself and with other molecules is crucial for understanding its behavior in the solid state and in biological systems. Computational methods can be used to study various types of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. For example, the hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The pyridine ring can also participate in π-π stacking interactions with other aromatic systems. By analyzing the geometry and energetics of dimers or larger clusters of the molecule, a detailed picture of the supramolecular chemistry of this compound can be developed. These insights are critical for crystal engineering and materials science applications.
Prediction of Chemical Reactivity and Selectivity via Computational Models
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Calculated for a Substituted Pyridine Derivative (Illustrative Example)
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.70 | Chemical reactivity and stability |
| Chemical Potential | µ | -4.15 | Tendency to escape from a system |
| Chemical Hardness | η | 2.35 | Resistance to change in electron configuration |
| Global Softness | S | 0.213 | Measure of polarizability |
| Electrophilicity Index | ω | 3.67 | Propensity to accept electrons |
From these primary energy values, several global reactivity descriptors can be calculated to further quantify the molecule's behavior. hakon-art.com
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map:
Red regions indicate a negative electrostatic potential, signifying electron-rich areas. These are the most likely sites for an electrophilic attack.
Blue regions denote a positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack.
Green regions show a neutral or near-zero potential.
For a molecule like this compound, an MEP analysis would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to the lone pairs of electrons. A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This mapping is crucial for predicting non-covalent interactions, such as hydrogen bonding, which influences the molecule's crystal structure and biological interactions. mdpi.com
Fukui Functions and Local Reactivity
The Fukui function, f(r), is calculated from changes in electron density as the total number of electrons in the system changes. Three types of Fukui functions are typically considered:
f+(r): For predicting nucleophilic attack (where the molecule accepts an electron). The site with the highest f+ value is the most susceptible to attack by a nucleophile.
f-(r): For predicting electrophilic attack (where the molecule donates an electron). The site with the highest f- value is the most likely to be attacked by an electrophile.
f0(r): For predicting radical attack.
By calculating these values for each atom in this compound, one could precisely rank the reactivity of the different carbon and nitrogen atoms in the pyridine ring, as well as the atoms in the acetonitrile and hydroxyl substituents. For instance, such an analysis on a related thienopyridine derivative revealed that specific carbon and sulfur atoms were the most susceptible to nucleophilic attack based on their high f- values. mdpi.com
Table 2: Condensed Fukui Function Values for Selected Atoms in a Representative Heterocyclic Compound (Illustrative Example)
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| N1 (Pyridine Ring) | 0.05 | 0.12 | Most likely site for electrophilic attack |
| C2 (Ring) | 0.15 | 0.03 | Most likely site for nucleophilic attack |
| C5 (Ring) | 0.08 | 0.09 | Reactive towards both attacks |
| O1 (Hydroxyl) | 0.03 | 0.11 | Likely site for electrophilic attack |
Chemical Reactivity and Derivatization Strategies of 2 5 Hydroxypyridin 2 Yl Acetonitrile
Transformations Involving the Hydroxyl Group
The hydroxyl group attached to the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electronic properties of the heterocyclic ring and allows for several classes of transformations.
The hydroxyl group of 2-(5-Hydroxypyridin-2-yl)acetonitrile can undergo both alkylation and acylation to form ether and ester derivatives, respectively. Hydroxypyridines can act as ambident nucleophiles, meaning that under certain conditions, reaction can occur at either the oxygen or the nitrogen atom of the pyridine ring. nih.govacs.orgacs.org
For O-alkylation, the reaction typically involves treating the hydroxypyridine with an alkylating agent in the presence of a base. The choice of solvent and base can influence the selectivity between O- and N-alkylation.
O-acylation is another important transformation, yielding the corresponding ester. This can be achieved using acylating agents such as acyl halides or carboxylic anhydrides. To achieve chemoselective O-acylation, the reaction can be carried out under acidic conditions. In a sufficiently acidic medium, the pyridine nitrogen becomes protonated, which prevents it from reacting with the acylating agent and directs the reaction to the hydroxyl group. nih.gov This strategy favors the formation of the O-acyl derivative. nih.gov
| Reaction Type | Reagents | Product Type | Key Considerations |
|---|---|---|---|
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Pyridyl ether | Reaction conditions (solvent, base) determine N- vs. O-alkylation selectivity. |
| O-Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride (e.g., (CH₃CO)₂O) | Pyridyl ester | Can be performed under acidic conditions (e.g., in CF₃CO₂H or MeSO₃H) to favor O-acylation by protonating the ring nitrogen. nih.gov |
The oxidation of the 5-hydroxy-pyridine moiety can lead to the formation of carbonyl derivatives, such as pyridinones. It is important to note that hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. researchgate.net In polar solvents, the pyridone tautomer is often more stable. researchgate.net
Direct oxidation of the hydroxyl group on the pyridine ring can be challenging due to the high oxidation potential of the pyridine ring itself. acs.orgnih.gov However, indirect methods can be employed. One approach involves the photochemical rearrangement of the corresponding pyridine N-oxide. Pyridine N-oxides can be synthesized by treating the pyridine with a peroxide. Subsequent irradiation can lead to the formation of 3-hydroxypyridines and rearranged byproducts like 2-pyridones. acs.orgnih.gov
Additionally, studies on the oxidation of structurally similar compounds, such as 5-hydroxyuracil, show that the 5-hydroxy group makes the molecule susceptible to further oxidation, leading to the formation of various carbonyl-containing products like isodialuric acid and dialuric acid derivatives. nih.gov This suggests that this compound could potentially undergo similar oxidative transformations under specific conditions.
| Strategy | Intermediate | Potential Product | Notes |
|---|---|---|---|
| Photochemical Rearrangement | Pyridine N-oxide | Pyridone derivative | Involves oxidation to the N-oxide followed by UV irradiation, which can yield a mixture of products. acs.orgnih.gov |
| Oxidative Degradation | - | Ring-opened or rearranged carbonyl compounds | Analogous to the oxidation of other 5-hydroxypyrimidine (B18772) nucleosides. nih.gov |
The direct substitution of a hydroxyl group on an aromatic ring is difficult because the hydroxide (B78521) ion is a poor leaving group. libretexts.orgtutorsglobe.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orgnih.gov
One common strategy involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. nih.gov These are excellent leaving groups and can be displaced by a variety of nucleophiles. Another approach is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH₂⁺, a much better leaving group. libretexts.org
A more versatile, albeit multi-step, method for replacing the hydroxyl group involves its conversion to an amino group, followed by a Sandmeyer reaction. wikipedia.org The Sandmeyer reaction is a well-established method for converting an aryl amino group into a halide (Cl, Br), cyanide, or other groups via a diazonium salt intermediate. wikipedia.orgnih.gov The process would involve:
Conversion of the hydroxyl group to an amino group.
Diazotization of the resulting aminopyridine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a pyridinediazonium salt. nih.govmnstate.edu
Reaction of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr) to introduce the desired substituent. nih.govnih.gov
This sequence provides a reliable pathway to a wide range of derivatives that are not accessible through direct substitution of the hydroxyl group.
| Method | Key Reagents | Intermediate | Final Product |
|---|---|---|---|
| Conversion to Sulfonate Ester | TsCl or MsCl, Base | Pyridyl tosylate/mesylate | Product of nucleophilic substitution |
| Sandmeyer Reaction Sequence | 1. Reagents for NH₂ formation 2. NaNO₂, HCl 3. CuX (X = Cl, Br, CN) | Aminopyridine, Pyridinediazonium salt | Halogenated or cyanated pyridine derivative |
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into other important functionalities, primarily carboxylic acid derivatives and amines.
The nitrile group of this compound can be hydrolyzed to yield a carboxylic acid. This transformation can be carried out under either acidic or basic conditions. rsc.org The reaction typically proceeds through an amide intermediate. researchgate.net
Acidic Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This process directly yields the carboxylic acid and the corresponding ammonium (B1175870) salt. rsc.orgkoreascience.kr
Alkaline Hydrolysis : Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, results in the formation of a carboxylate salt and ammonia. rsc.orgkoreascience.kr To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. rsc.org
| Condition | Reagents | Initial Product | Final Product (after workup) |
|---|---|---|---|
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Carboxylic acid + Ammonium salt | 2-(5-Hydroxypyridin-2-yl)acetic acid |
| Alkaline | H₂O, OH⁻ (e.g., NaOH), Heat | Carboxylate salt + Ammonia | 2-(5-Hydroxypyridin-2-yl)acetic acid (after acidification) |
The nitrile group can be reduced to a primary amine, which is a valuable transformation for synthesizing more complex molecules. A common and effective method for this reduction is the use of strong reducing agents.
Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. An aqueous workup is then required to protonate the intermediate and yield the final amine product.
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum. It is an alternative to using metal hydrides.
Electrochemical Reduction : Recent studies have shown that nitriles can be selectively reduced to primary amines using electrocatalytic methods. For example, the electroreduction of acetonitrile (B52724) to ethylamine (B1201723) has been achieved with high efficiency using copper nanoparticle catalysts. researchgate.netmdpi.com This approach offers a more environmentally friendly alternative to traditional methods. researchgate.net
| Method | Reagents/Catalyst | Product | Notes |
|---|---|---|---|
| Metal Hydride Reduction | 1. LiAlH₄ in ether/THF 2. H₂O workup | 2-(5-Hydroxypyridin-2-yl)ethanamine | A widely used and effective method for synthesizing primary amines from nitriles. |
| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Raney Ni, Pt) | 2-(5-Hydroxypyridin-2-yl)ethanamine | Avoids the use of reactive metal hydrides. |
| Electrochemical Reduction | e.g., Copper nanoparticles | 2-(5-Hydroxypyridin-2-yl)ethanamine | A greener alternative with high selectivity for the primary amine. researchgate.netmdpi.com |
Cycloaddition Reactions for Heterocyclic Ring Formation
The multifaceted reactivity of this compound extends to its participation in cycloaddition reactions, a powerful class of transformations for constructing complex heterocyclic systems. Both the hydroxypyridine core and the acetonitrile side chain can potentially engage in these reactions, serving as components in various cycloaddition paradigms such as [4+2], [3+2], and [5+2] cycloadditions. nih.govmdpi.com
The pyridine ring, particularly in its activated or modified forms, can act as a diene or dienophile. For instance, temporary dearomatization of the pyridine ring can generate more electron-rich diene systems capable of undergoing Diels-Alder or [4+2]-cycloaddition reactions with suitable dienophiles. mdpi.com Conversely, the electron-deficient nature of the pyridine ring allows it to react as a dienophile with electron-rich dienes. The unsubstituted C=C double bond in derivatives like 5,6-unsubstituted 1,4-dihydropyridines exhibits high reactivity and can act as an activated alkene in various cycloaddition reactions. nih.gov
The nitrile group of the acetonitrile moiety is a valuable synthon for [3+2] cycloadditions. For example, reaction with azides can lead to the formation of tetrazole rings, while reaction with nitrile oxides can yield oxadiazoles. These transformations provide a direct route to append five-membered heterocyclic rings to the pyridine core at the 2-position via the methylene (B1212753) linker.
Furthermore, the 5-hydroxy group can be transformed into an oxidopyridinium ylide. Oxidopyrylium ylides are well-established 5-carbon synthons for [5+2] cycloaddition reactions with alkenes or alkynes, providing rapid access to stereochemically complex seven-membered bicyclic scaffolds. nih.gov This strategy would involve N-alkylation of the pyridine nitrogen followed by deprotonation of the hydroxyl group to generate the reactive zwitterionic intermediate. The resulting bicyclic ethers are valuable precursors for further synthetic elaborations.
Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is dictated by the interplay of the ring nitrogen and the two substituents: the electron-donating hydroxyl group and the electron-withdrawing cyanomethyl group.
Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. rsc.org Reactions typically require harsh conditions and proceed at the 3-position (meta). However, the presence of a strong activating group, such as the hydroxyl group at the C-5 position, significantly alters this reactivity profile. libretexts.org
The hydroxyl group is a powerful ortho-, para-directing activator. In this molecule, it directs incoming electrophiles to the C-4 and C-6 positions. Conversely, the cyanomethyl group at C-2 is a deactivating, meta-directing group. libretexts.org The activating effect of the hydroxyl group is generally dominant. Therefore, EAS reactions such as nitration, halogenation, and sulfonation are expected to occur preferentially at the C-4 and C-6 positions, which are ortho and para to the hydroxyl group. For example, nitration of 3-hydroxypyridine (B118123) derivatives typically occurs at the 2-position, ortho to the hydroxyl group. chem960.com In the case of this compound, the C-2 position is already substituted, leaving C-4 and C-6 as the most probable sites for electrophilic attack. The regeneration of the aromatic ring from the cationic intermediate (a benzenium ion or σ-complex) by losing a proton is a key driving force for the substitution reaction. libretexts.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. wikipedia.org The inherent electron deficiency of the pyridine ring makes it more susceptible to nucleophilic attack than benzene. This reactivity is further enhanced by the presence of electron-withdrawing groups. libretexts.org While this compound itself is not primed for NAS, its halogenated derivatives are excellent substrates.
Introducing a good leaving group, such as a halogen (Cl, Br, I), at positions activated by the ring nitrogen and the cyanomethyl group facilitates SNAr reactions. The most favorable positions for halogenation to enable subsequent NAS would be C-4 or C-6. A halogen at these positions is para or ortho to the electron-withdrawing ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. libretexts.org Pyridines are especially reactive in NAS when substituted at the ortho or para positions because the negative charge can be effectively delocalized onto the nitrogen atom. wikipedia.org A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the halide, providing a versatile method for introducing diverse functional groups.
Halogenated derivatives of this compound are valuable precursors for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-heteroatom bonds. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are particularly powerful for the functionalization of heteroaryl halides. acs.orgrsc.org
A bromo or iodo substituent, strategically placed on the pyridine ring (e.g., at C-3, C-4, or C-6), can be coupled with a variety of organometallic reagents. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl. youtube.com
Suzuki-Miyaura Coupling: Reaction of a halogenated derivative with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base yields biaryl or vinyl-substituted analogues. This is a highly versatile method for creating new C(sp²)-C(sp²) bonds. acs.orgorganic-chemistry.org
Sonogashira Coupling: This copper- and palladium-catalyzed reaction couples a terminal alkyne with the aryl halide, providing a direct route to synthesize aryl-alkyne structures. youtube.comacs.org
Heck Coupling: This reaction forms a C-C bond between the aryl halide and an alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl halide with primary or secondary amines.
These reactions enable the synthesis of a vast array of complex derivatives by connecting the this compound scaffold to other aromatic, heteroaromatic, or unsaturated systems.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound This table is interactive. You can sort and filter the data.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Biaryl or vinyl derivative |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | Aryl-alkyne |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C | Aryl-alkene |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N | Aryl-amine |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C-C | Biaryl or vinyl derivative |
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of a polysubstituted heterocycle like this compound is a significant synthetic challenge. Strategies must overcome or leverage the combined electronic and steric influences of the existing substituents and the ring nitrogen.
Direct functionalization of pyridine C-H bonds is a straightforward approach, but meta-selective functionalization is particularly challenging due to the inherent electronic properties of the pyridine entity. snnu.edu.cnresearchgate.net For this compound, the most electron-rich positions are C-4 and C-6 due to the activating effect of the C-5 hydroxyl group, making them susceptible to electrophilic attack as discussed previously.
To achieve functionalization at the less reactive C-3 position, alternative strategies are required:
Directed Ortho-Metalation (DoM): This strategy involves using a directing group to guide deprotonation and subsequent electrophilic quench at an adjacent position. The hydroxyl group at C-5, after protection (e.g., as a methoxy (B1213986) or carbamate (B1207046) group), could potentially direct lithiation to the C-4 or C-6 positions. Directing functionalization to C-3 would likely require pre-installing a directing group at C-2 or C-4. snnu.edu.cn
Halogen Dance Reactions: In certain substituted halopyridines, treatment with a strong base like lithium diisopropylamide (LDA) can induce migration of the halogen to a more thermodynamically stable position, which can then be intercepted by an electrophile.
Transition Metal-Catalyzed C-H Activation: Modern synthetic methods increasingly rely on transition metal catalysts (e.g., Rh, Ru, Pd) with specific ligands to direct C-H activation and functionalization at otherwise unreactive positions. researchgate.netnih.gov By using a directing group, such as the pyridine nitrogen itself or a derivative of the hydroxyl group, it may be possible to achieve regioselective C-H arylation, alkenylation, or acylation at specific sites.
Temporary Dearomatization: This strategy reverses the electronic properties of the pyridine ring by transforming it into a more electron-rich enamine or dienamine intermediate, which then reacts with electrophiles at the position corresponding to the final meta-position upon rearomatization. snnu.edu.cn
By carefully choosing the reaction conditions, protecting groups, and catalytic systems, it is possible to selectively functionalize each of the available C-H positions on the pyridine ring.
Synthesis of Structurally Diverse Analogues and Derivatives
The functional handles present in this compound—the hydroxyl group, the nitrile group, and the pyridine ring—provide numerous opportunities for derivatization, enabling the synthesis of a library of structurally diverse analogues.
Applications of 2 5 Hydroxypyridin 2 Yl Acetonitrile As a Synthetic Intermediate and Building Block
Strategic Use in Heterocyclic Compound Synthesis
The inherent reactivity of 2-(5-Hydroxypyridin-2-yl)acetonitrile makes it an excellent starting material for the synthesis of various fused and substituted heterocyclic systems. The active methylene (B1212753) group (the CH2 adjacent to the nitrile) can be readily deprotonated to form a nucleophile, which can then participate in a variety of cyclization and condensation reactions.
One key application is in the synthesis of pyridopyrimidines, a class of bicyclic heterocycles with significant biological activities. While direct examples with the 5-hydroxy substituted variant are not extensively detailed in readily available literature, the analogous 2-(pyridin-2-yl)acetonitrile is a well-established precursor for pyrimidine (B1678525) ring formation. The general strategy involves the reaction of the pyridylacetonitrile derivative with a suitable three-carbon electrophilic synthon. For instance, condensation with 1,3-dielectrophiles or their synthetic equivalents can lead to the formation of the pyrimidine ring fused to the pyridine (B92270) core.
Furthermore, the nitrile group itself can be a versatile handle for constructing other heterocyclic rings. For example, it can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, or react with dicyandiamide (B1669379) to produce triazines. These transformations introduce additional nitrogen-rich heterocyclic moieties, which are of high interest in medicinal chemistry. The presence of the hydroxyl group on the pyridine ring can influence the reactivity and regioselectivity of these reactions and can also be used as a handle for further functionalization.
The strategic use of this building block is exemplified by the synthesis of various nitrogen-containing heterocycles, which are prevalent in numerous natural products and synthetic compounds with applications in medicine and agriculture.
Role as a Precursor for Complex Organic Molecule Construction
Beyond the synthesis of simple heterocyclic rings, this compound serves as a valuable precursor for the construction of more intricate and complex organic molecules. Its ability to participate in multi-step reaction sequences allows for the systematic elaboration of molecular complexity.
The reactivity of the cyanomethyl group is central to its role as a precursor. As demonstrated with the parent 2-pyridylacetonitrile, this group can be involved in reactions such as couplings with aromatic diazonium salts to yield arylhydrazones. These intermediates can then be cyclized to form fused pyrazole (B372694) systems. Similarly, condensation with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) can generate enaminonitriles, which are versatile intermediates for the synthesis of various substituted pyridines and other heterocyclic systems.
The hydroxyl group on the pyridine ring provides an additional point for diversification. It can be alkylated, acylated, or converted to other functional groups, allowing for the attachment of different side chains or the construction of larger molecular frameworks. This dual functionality of the molecule – the reactive methylene group and the modifiable hydroxyl group – makes it a powerful tool for building complex structures with precise control over their architecture.
Applications in the Synthesis of Specific Organic Scaffolds and Chemical Libraries
The versatility of this compound extends to its use in the generation of chemical libraries and the synthesis of specific organic scaffolds, which are crucial for drug discovery and development. The ability to readily generate a variety of derivatives from a single, accessible starting material is a cornerstone of combinatorial chemistry.
While specific, large-scale library syntheses using this exact compound are not widely documented in public literature, the principles of its application are clear. By systematically varying the reaction partners that engage with the cyanomethyl group and by modifying the hydroxyl group, a diverse library of related compounds can be rapidly synthesized. For example, a collection of different aromatic aldehydes could be used in condensations to produce a library of substituted pyridyl-containing alkenes, which could then be further elaborated.
The 2-pyridone scaffold, which is tautomerically related to the 2-hydroxypyridine (B17775) structure of the title compound, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with anticancer and antiviral activities. Transition metal-catalyzed reactions, such as C-H activation and cross-coupling, are powerful methods for the late-stage diversification of such scaffolds, enabling the synthesis of complex derivatives. The presence of the acetonitrile (B52724) group offers a unique handle for such transformations.
The synthesis of libraries of compounds based on scaffolds derived from this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, in the development of kinase inhibitors, which are a major class of therapeutic agents, the pyridine and fused pyrimidine cores are common motifs. By using this building block, medicinal chemists can systematically explore the chemical space around these core structures to optimize potency, selectivity, and pharmacokinetic properties.
Future Directions and Emerging Research Opportunities
Development of Highly Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. For 2-(5-Hydroxypyridin-2-yl)acetonitrile, a shift towards greener synthetic strategies is a primary area for future research. Current synthetic methods often rely on traditional batch processes which may involve harsh reagents, stoichiometric activators, and significant solvent waste.
Emerging research should focus on several key areas of sustainable synthesis:
Catalytic Systems: Investigating novel catalysts, including earth-abundant metals or organocatalysts, to replace stoichiometric reagents in key bond-forming steps. This would reduce waste and often leads to milder reaction conditions.
Alternative Solvents: Exploring the use of benign solvents such as water, supercritical fluids (like CO2), or bio-based solvents to replace hazardous organic solvents like halogenated hydrocarbons or aprotic polar solvents. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring cycloaddition or C-H activation strategies.
Enzymatic Synthesis: Utilizing enzymes or whole-cell biocatalysts could offer highly selective and environmentally friendly routes to the target molecule or its precursors, operating under mild aqueous conditions. rsc.org The principles of green chemistry, if applied creatively, could lead to innovative and sustainable production methods for this important pyridine (B92270) derivative. nih.gov
In-depth Mechanistic Studies of Novel Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, detailed mechanistic studies could illuminate its behavior in various chemical environments.
Future research opportunities include:
Tautomerism Studies: The hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. The position of this equilibrium can dramatically affect its reactivity. researchgate.netrsc.org Detailed kinetic and thermodynamic studies, using techniques like variable-temperature NMR spectroscopy and computational modeling, are needed to understand how solvent, pH, and metal coordination influence this tautomeric balance.
Photochemical Reactions: Pyridine derivatives can undergo unique transformations upon exposure to light. nih.gov Mechanistic investigation into the photochemical pathways available to this compound could reveal novel isomerization or cycloaddition reactions, providing access to new molecular scaffolds. nih.gov
Kinetic Analysis: Performing detailed kinetic studies on key synthetic reactions will help to elucidate rate-determining steps and the influence of catalysts and reaction conditions. This knowledge is crucial for rational process optimization. mdpi.com
Exploration of Undiscovered Reactivity Modes
The unique combination of a hydroxypyridine ring and a cyanomethyl group suggests a rich and potentially underexplored reactivity profile for this compound.
Key areas for exploration are:
Ambident Nucleophilicity: The hydroxypyridine core can act as either a nitrogen or an oxygen nucleophile. researchgate.net Future studies should systematically explore how reaction conditions (e.g., solvent, base, counter-ion) can be tuned to selectively favor N- or O-functionalization, leading to diverse derivatives.
Cyanomethyl Group Transformations: The acetonitrile (B52724) moiety is a versatile functional group. Research should focus on its transformation into other valuable groups, such as carboxylic acids, amides, tetrazoles, or its use as a nucleophile in alkylation or condensation reactions after deprotonation.
Metal-Ligand Cooperation: The hydroxyl group and the pyridine nitrogen can act as a bidentate ligand for transition metals. Research into metal-ligand cooperative catalysis, where the ligand actively participates in bond activation, could uncover novel catalytic applications for complexes of this compound. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving from traditional batch reactors to continuous flow systems, which offer enhanced safety, scalability, and process control. The integration of this compound synthesis into these platforms is a significant future opportunity.
Flow chemistry offers several advantages for the synthesis of pyridine derivatives and other heterocycles:
Improved Safety: Unstable or energetic intermediates can be generated and consumed in situ within the small volume of a flow reactor, minimizing risks. uc.pt
Enhanced Control: Precise control over temperature, pressure, and residence time allows for the optimization of reaction yields and selectivities that are often difficult to achieve in batch processing. nih.gov
Scalability: Scaling up production is simplified by running the flow reactor for longer periods, bypassing the challenges of scaling up batch reactors. acs.org
Research in this area could adapt established continuous flow methods, such as the Bohlmann–Rahtz pyridine synthesis, for the production of this compound. beilstein-journals.org Furthermore, coupling flow synthesis with automated optimization algorithms (e.g., Bayesian optimization) could rapidly identify optimal reaction conditions, accelerating process development. nih.govrsc.org
Table 1: Comparison of Batch vs. Potential Flow Synthesis Parameters for Pyridine Derivatives This table is illustrative, based on data for analogous pyridine syntheses, and represents a target for future development for this compound.
| Parameter | Conventional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes nih.gov |
| Temperature Control | Moderate (hot spots) | Excellent (high surface-to-volume) |
| Scalability | Complex, non-linear | Linear (run time extension) acs.org |
| Safety | Higher risk with hazardous reagents | Inherently safer (small volumes) uc.pt |
| Optimization | Slow, one-variable-at-a-time | Rapid, multi-parameter optimization nih.gov |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.
Future computational research on this compound should focus on:
Predicting Tautomeric Stability: Using Density Functional Theory (DFT) and other high-level methods to accurately predict the relative energies of the hydroxypyridine and pyridone tautomers under various conditions. rsc.org This can guide the selection of reaction conditions to favor a desired reactive form.
Modeling Reaction Pathways: Simulating the transition states and intermediates of potential reactions to calculate activation energies and predict product distributions. This can help in understanding selectivity and in the rational design of catalysts.
In Silico Property Prediction: Calculating key physicochemical properties, such as solubility, pKa, and electronic structure. This information is invaluable for applications in drug discovery and materials science, for instance, in predicting the binding affinity of derivatives to biological targets. nih.gov
By leveraging advanced computational models, researchers can screen potential reactions, design more effective catalysts, and gain fundamental insights into the compound's behavior, thereby accelerating the pace of discovery.
Q & A
Q. Table 1. Key Synthetic Parameters for this compound Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 0–5°C (exothermic steps) | Minimizes decomposition | |
| Solvent Polarity | MeOH:H₂O (3:1) | Enhances nitrile stability | |
| Catalyst | Pd(OAc)₂/XPhos | Improves cross-coupling efficiency |
Q. Table 2. Spectroscopic Signatures of Functional Groups
| Group | -NMR (ppm) | -NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 5-Hydroxypyridinyl | 10.2 (s, 1H) | 158.5 (C-OH) | 3200-3400 (O-H stretch) |
| Acetonitrile | - | 118.7 (CN) | 2240-2260 (C≡N stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
